molecular formula C7H11F4NO3 B3114242 3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid CAS No. 2007909-01-3

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

Cat. No.: B3114242
CAS No.: 2007909-01-3
M. Wt: 233.16
InChI Key: ZITBMDXKDNBRTH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H11F4NO3 and its molecular weight is 233.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-Aryl β-Amino Alcohols A study by Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA). This reaction yielded medicinally important N-aryl β-amino alcohol derivatives and, using azetidines, afforded N-aryl γ-amino alcohol derivatives, demonstrating the utility of trifluoroacetic acid in facilitating complex organic reactions (T. Roy, Dnyaneshwar R. Baviskar, A. Biju, 2015).

Advanced Material Synthesis Nemykin et al. (2011) explored the preparation and structural analysis of benziodoxaborole derivatives, highlighting the role of trifluoroacetic acid in synthesizing new heterocyclic compounds containing iodine, oxygen, and boron. These compounds, synthesized via interactions involving trifluoroacetic acid, were structurally characterized to understand their potential in material sciences and pharmaceutical applications (V. Nemykin et al., 2011).

Chemical Synthesis for Pharmaceutical Applications Liu et al. (2015) described the synthesis of 3-fluoroazetidinecarboxylic acids and their role as peptide scaffolds, demonstrating their potential in inhibiting the growth of pancreatic cancer cells. This research highlights the application of fluoroazetidine derivatives, synthesized using trifluoroacetic acid, in developing new therapeutic agents (Zilei Liu et al., 2015).

Chemical Sensing and Environmental Monitoring Ishida et al. (2013) synthesized N-fused aza-indacene-based fluorophores through a condensation process involving benzimidazole-carbinol and trifluoroacetic acid. These compounds act as optical-based chemosensors for carbon dioxide, showcasing the role of trifluoroacetic acid derivatives in environmental monitoring and sensing technologies (Masatoshi Ishida et al., 2013).

Exploration of Fluorinated Compounds in Medicinal Chemistry Meyer (2016) reviewed the synthetic chemistry of fluorinated aziridines, azetidines, pyrrolidines, and their lactam/amino acid counterparts, emphasizing the significance of these heterocycles in medicinal chemistry. The review underscores the potential of trifluoroacetic acid and its derivatives in the synthesis of biologically active compounds (F. Meyer, 2016).

Properties

IUPAC Name

3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBMDXKDNBRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid

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